

The CHD5-NuRD Chromatin Remodeling Complex: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between the Chromodomain Helicase DNA-binding protein 5 (CHD5) and the Nucleosome Remodeling and Deacetylase (NuRD) complex. This guide details the composition of the CHD5-NuRD complex, presents quantitative data from key interaction studies, outlines detailed experimental protocols, and visualizes the associated molecular pathways and experimental workflows.

Introduction to CHD5 and the NuRD Complex

CHD5 is a member of the chromodomain-helicase-DNA-binding (CHD) family of ATP-dependent chromatin remodeling enzymes.[1][2] It is recognized as a tumor suppressor, frequently deleted or silenced in various cancers, including neuroblastoma, glioma, and cancers of the colon, breast, and lung.[1][3] CHD5 is predominantly expressed in the nervous system and testis, suggesting specialized roles in these tissues.[1][3]

The NuRD complex is a major transcriptional corepressor that uniquely combines ATP-dependent chromatin remodeling with histone deacetylase activity.[2][4][5] This dual functionality allows the NuRD complex to dynamically alter chromatin structure and regulate gene expression, playing critical roles in embryonic development, genome stability, and DNA damage repair.[1][2] The core subunits of the NuRD complex are generally interchangeable, leading to functional diversity. The CHD family members CHD3, CHD4, and CHD5 are considered core enzymatic subunits of NuRD-type complexes.[4][6]



Evidence strongly indicates that CHD5 forms a bona fide NuRD complex, associating with all the canonical components, similar to the well-characterized CHD4-NuRD complex.[1][7] However, the existence of distinct CHD5-NuRD complexes suggests functional specificities that may be crucial for its tumor suppressor activity and tissue-specific roles.[1][4] It has been observed that CHD3, CHD4, and CHD5 can be mutually exclusive subunits within the NuRD complex, regulating distinct sets of genes and cellular processes.[8][9]

Quantitative Analysis of the CHD5-NuRD Complex Interaction

Mass spectrometry (MS) has been a pivotal technique in identifying the components of the CHD5-NuRD complex. The following tables summarize the quantitative data from immunoprecipitation (IP) followed by mass spectrometry (IP-MS) experiments, demonstrating the association of CHD5 with core NuRD subunits.

Table 1: Mass Spectrometry Analysis of CHD5-Associated Proteins

This table presents the number of total and unique peptides for canonical NuRD components identified in CHD5 immunoprecipitates from nuclear extracts of neuroblastoma cells.



Protein Component	Gene Symbol	Total Peptides	Unique Peptides
Metastasis-associated protein 1/2	MTA1/2	15	12
GATA zinc finger domain containing 2A	GATAD2A	10	8
Histone deacetylase	HDAC1/2	25	20
Retinoblastoma- binding protein 4/7	RBBP4/7	18	15
Methyl-CpG-binding domain protein 2/3	MBD2/3	7	5
Chromodomain- helicase-DNA-binding protein 5	CHD5	30	25

Data is representative and compiled from findings reported in literature where CHD5 IP-MS was performed.[1]

Table 2: Comparative Mass Spectrometry Analysis of CHD4 and CHD5 Immunoprecipitates

This table compares the presence of canonical NuRD components in immunoprecipitates of CHD4 and CHD5, highlighting the formation of distinct but compositionally similar NuRD complexes.

NuRD Subunit	Detected in CHD4 IP	Detected in CHD5 IP
MTA1/2	Yes	Yes
GATAD2A/B	Yes	Yes
HDAC1/2	Yes	Yes
RBBP4/7	Yes	Yes
MBD2/3	Yes	Yes



This comparative data is based on multiple studies confirming the association of both CHD4 and CHD5 with the core NuRD components.[1][7]

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the CHD5-NuRD interaction are provided below.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol describes the immunoprecipitation of CHD5 to identify interacting NuRD components from nuclear extracts.

Cell Culture and Nuclear Extract Preparation:

- Culture human neuroblastoma cell lines (e.g., NBLS, SY5Y with endogenous CHD5, or NLF cells stably transfected with CHD5 cDNA) to 80-90% confluency.
- Harvest cells and wash with ice-cold PBS.
- Prepare nuclear extracts using a standard nuclear extraction protocol. Quantify protein concentration using a Bradford or BCA assay.

Immunoprecipitation:

- Pre-clear 2 mg of nuclear extract by incubating with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.
- Centrifuge and transfer the supernatant to a new tube.
- Add 5 μg of anti-CHD5 antibody or a corresponding IgG control and incubate overnight at 4°C with gentle rotation.
- Add 30 μL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
- Wash the beads five times with a high-salt wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 350-650 mM NaCl, 0.5% Igepal, 1 mM DTT, and protease inhibitors).



• Elute the protein complexes by boiling the beads in 2X SDS-PAGE loading buffer.

Western Blotting:

- Separate the eluted proteins on a 4-12% gradient SDS-PAGE gel.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against NuRD components (e.g., anti-MTA1/2, anti-HDAC1/2, anti-RBBP4/7) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

GST Pull-Down Assay

This protocol is used to confirm direct or stable interactions between CHD5 and other proteins, using a GST-tagged bait protein. A GST-FOG1 fusion protein is often used as a positive control to pull down the entire NuRD complex.[1]

Protocol:

- Incubate 20 μg of GST-fusion protein (or GST alone as a negative control) with 2 mg of nuclear extract overnight at 4°C in a binding buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 0.5% Igepal, protease inhibitors, 1 mM DTT).
- Add glutathione-sepharose beads and incubate for 2 hours at 4°C.
- Wash the beads extensively with wash buffers containing increasing salt concentrations (e.g., 350 mM and 650 mM NaCl) to remove non-specific binders.
- Elute the bound proteins by boiling in SDS-PAGE loading buffer.



 Analyze the eluates by SDS-PAGE and Western blotting for CHD5 and other NuRD components.

Mass Spectrometry (LC-MS/MS)

This protocol outlines the steps for identifying the components of the CHD5-NuRD complex following immunoprecipitation.

Sample Preparation:

- Perform a large-scale immunoprecipitation of CHD5 as described in the Co-IP protocol.
- Elute the protein complexes and run them a short distance into an SDS-PAGE gel to concentrate the sample.
- Stain the gel with a mass spectrometry-compatible stain (e.g., SimplyBlue SafeStain).
- Excise the protein band(s) corresponding to the immunoprecipitated complex.
- · Perform in-gel digestion with trypsin.
- Extract the resulting peptides from the gel slices.

LC-MS/MS Analysis:

- Analyze the extracted peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Identify the proteins from the resulting spectra by searching against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., SEQUEST or Mascot).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where the CHD5-NuRD complex binds.

Protocol:

Cross-link proteins to DNA in cultured cells by adding formaldehyde to a final concentration
of 1% for 10 minutes at room temperature.

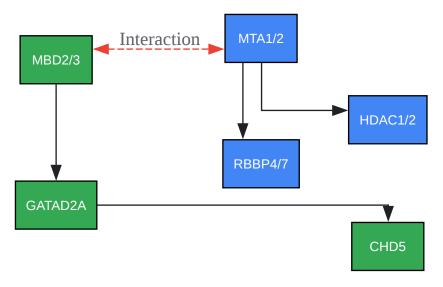


- · Quench the cross-linking reaction with glycine.
- Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
- Perform immunoprecipitation overnight at 4°C using an anti-CHD5 antibody or an IgG control.
- Wash the antibody-chromatin complexes to remove non-specific binding.
- Reverse the cross-links by heating at 65°C.
- · Purify the immunoprecipitated DNA.
- Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[10][11][12][13]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key interactions and experimental processes related to the CHD5-NuRD complex.

The CHD5-NuRD Complex Assembly



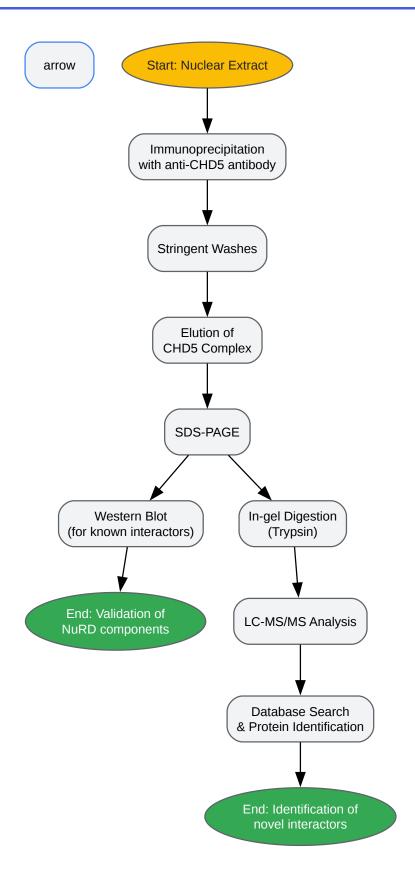
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Caption: A simplified model of the CHD5-NuRD complex architecture.

Experimental Workflow for Co-Immunoprecipitation and Mass Spectrometry



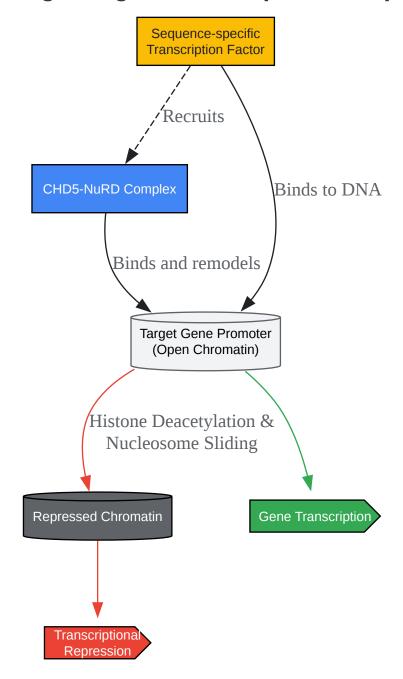


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Caption: Workflow for identifying CHD5-NuRD complex components via Co-IP and MS.



CHD5-NuRD Signaling in Transcriptional Repression



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Caption: Proposed mechanism of CHD5-NuRD mediated transcriptional repression.

Conclusion and Future Directions



The assembly of CHD5 into a NuRD-type complex is a critical aspect of its function as a tumor suppressor and a regulator of tissue-specific gene expression. The quantitative and qualitative data presented herein solidify the composition of the CHD5-NuRD complex and provide a foundation for further investigation.

Future research should focus on:

- Structural Elucidation: Determining the high-resolution structure of the CHD5-NuRD complex to understand the precise molecular interactions.
- Functional Specificity: Identifying the unique protein associations and genomic targets of the CHD5-NuRD complex compared to its CHD3 and CHD4 counterparts to unravel their distinct biological roles.
- Therapeutic Targeting: Exploring the CHD5-NuRD complex as a potential target for therapeutic intervention in cancers where CHD5 function is lost. The development of small molecules that modulate the activity or assembly of this complex could offer novel treatment strategies.

This guide serves as a valuable resource for researchers and drug development professionals aiming to deepen their understanding of the CHD5-NuRD interaction and its implications in health and disease.

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